An In-Depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Biphenylmethanol, with the CAS number 2928-43-0 , is an aromatic alcohol that serves as a crucial building block in organic synthesis.[1][2] Its unique structural motif, featuring a hydroxylmethyl group ortho to a phenyl substituent on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of 2-biphenylmethanol, including its physicochemical properties, synthesis methodologies, key applications in research and industry—particularly in drug development—and essential safety and handling information.
Core Properties of 2-Biphenylmethanol
A thorough understanding of the physical and chemical properties of 2-biphenylmethanol is fundamental for its effective use in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 2928-43-0 | [1][2] |
| Molecular Formula | C₁₃H₁₂O | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [Thermo Fisher Scientific] |
| Melting Point | 45-51 °C | [Thermo Fisher Scientific] |
| Boiling Point | 96 °C at 0.04 mmHg | [Thermo Fisher Scientific] |
| Synonyms | [1,1'-Biphenyl]-2-ylmethanol, o-Phenylbenzyl alcohol, 2-(Hydroxymethyl)biphenyl | [1][2] |
Synthesis of 2-Biphenylmethanol
The synthesis of 2-biphenylmethanol can be achieved through several strategic approaches in organic chemistry. The most prominent methods involve the formation of the biphenyl linkage via cross-coupling reactions or the functionalization of a pre-existing biphenyl scaffold.
Grignard Reaction Approach
The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds. In the context of 2-biphenylmethanol synthesis, a Grignard reagent derived from a 2-halobiphenyl derivative can be reacted with a suitable source of formaldehyde.
Conceptual Workflow for Grignard-based Synthesis:
Caption: Grignard reaction pathway for 2-Biphenylmethanol synthesis.
Experimental Protocol (Illustrative):
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromobiphenyl in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed, resulting in the formation of 2-biphenylmagnesium bromide.
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Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C. Add a source of formaldehyde, such as paraformaldehyde or trioxane, portion-wise while maintaining the temperature.
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Workup: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-biphenylmethanol.
Suzuki Coupling Reaction
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the construction of biaryl systems.[3][4] This method can be adapted for the synthesis of 2-biphenylmethanol.
Conceptual Workflow for Suzuki Coupling-based Synthesis:
Caption: Suzuki coupling pathway for 2-Biphenylmethanol synthesis.
Experimental Protocol (Illustrative):
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzyl alcohol, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for several minutes.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain 2-biphenylmethanol.
Applications in Drug Development and Organic Synthesis
The bifunctional nature of 2-biphenylmethanol, possessing both a nucleophilic hydroxyl group and a sterically demanding biphenyl framework, makes it a valuable synthon in the synthesis of various target molecules.
In a broader context of organic synthesis, 2-biphenylmethanol is utilized in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives. These products can then undergo further transformations, such as cycloaddition reactions, to generate complex polycyclic aromatic systems.
Spectroscopic Characterization
The identity and purity of 2-biphenylmethanol are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-biphenylmethanol is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The aromatic region will display complex splitting patterns due to the coupling between adjacent protons. The methylene protons typically appear as a singlet due to the absence of adjacent protons. The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbon atoms of the biphenyl framework and the methylene carbon. The number of signals in the aromatic region will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 2-biphenylmethanol will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the fingerprint region, usually between 1000 and 1260 cm⁻¹.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-biphenylmethanol.
-
Hazard Identification: While comprehensive toxicological data is not extensively available, it is prudent to treat 2-biphenylmethanol as a potentially hazardous substance. It may cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling: Handle 2-biphenylmethanol in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.
-
Conclusion
2-Biphenylmethanol is a versatile and valuable building block in organic synthesis with significant potential in the development of new materials and pharmaceuticals. Its synthesis can be reliably achieved through established methods like the Grignard reaction and Suzuki coupling. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. As research continues to uncover new applications for biphenyl-containing molecules, the importance of key intermediates like 2-biphenylmethanol is likely to grow.
References
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PubChem. (n.d.). ([1,1'-Biphenyl]-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Landscape: Applications of 2-Methyl-3-biphenylmethanol. Retrieved from [Link]
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CORE. (2001). A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. Retrieved from [Link]
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University of Liverpool IT Services. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
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